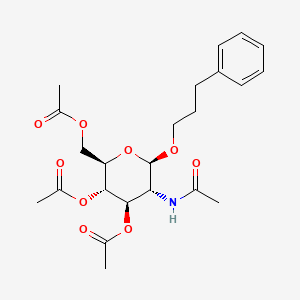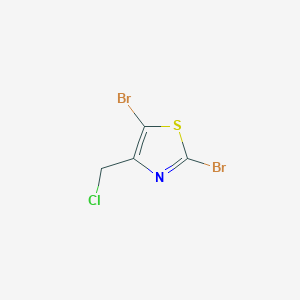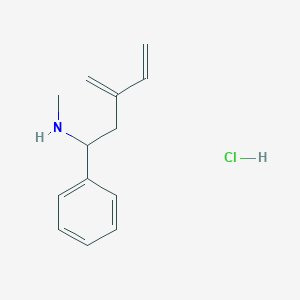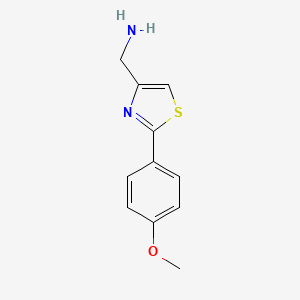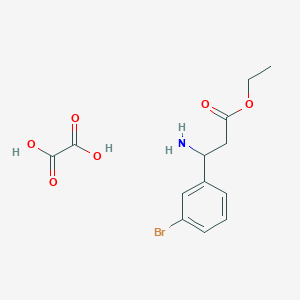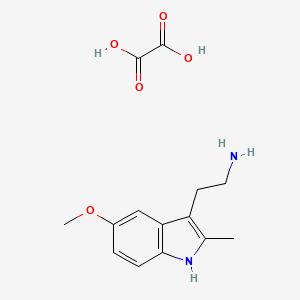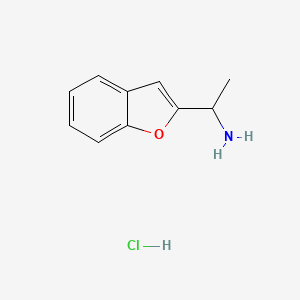
1-(1-Benzofuran-2-yl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzofuran-2-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzofuran-2-yl)ethanamine;hydrochloride typically involves the cyclization of ortho-hydroxyphenylacetic acid derivatives. One common method includes the use of hypervalent iodine reagents for the cyclization process . Another approach involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as the use of readily available acetylene sources and simple workup procedures. For instance, the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones in the presence of cuprous chloride as a catalyst is one such method .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Benzofuran-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like N-bromosuccinimide and alkyl halides.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
1-(1-Benzofuran-2-yl)ethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(1-Benzofuran-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anticancer properties.
Uniqueness: 1-(1-Benzofuran-2-yl)ethanamine;hydrochloride stands out due to its unique combination of biological activities and its potential for use in various scientific fields. Its versatility makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
1-(1-benzofuran-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-7(11)10-6-8-4-2-3-5-9(8)12-10;/h2-7H,11H2,1H3;1H |
InChI-Schlüssel |
XOFRZNVJGNVDIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2O1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






